2-Methoxyethyl methyl carbonate

Descripción general

Descripción

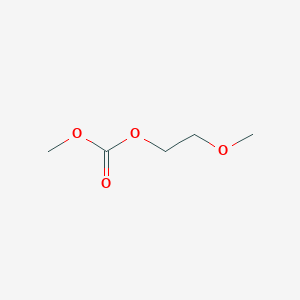

2-Methoxyethyl methyl carbonate is an organic compound with the molecular formula C5H10O4. It is a carbonate ester derived from methoxyethanol and methanol. This compound is known for its use as a solvent and an intermediate in various chemical reactions, particularly in the field of lithium-ion battery electrolytes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl methyl carbonate can be synthesized through the reaction of methoxyethanol with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C. The process involves transesterification, where the methoxyethanol reacts with dimethyl carbonate to form this compound and methanol as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sodium methoxide or potassium carbonate can enhance the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and byproducts .

Análisis De Reacciones Químicas

Hydrolysis Reactions

MEMC undergoes hydrolysis in the presence of water, yielding methoxyethanol and methanol. This reaction is catalyzed by acids or bases, with kinetics dependent on pH and temperature. For example:

Reaction:

-

Base-Catalyzed Hydrolysis: Proceeds via a nucleophilic acyl substitution (BAc2) mechanism, where hydroxide ions attack the carbonyl carbon .

-

Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .

Transesterification

MEMC participates in transesterification with alcohols, forming new carbonate esters. This reaction is pivotal in polymer and electrolyte synthesis.

Example with Phenol:

Under base-free conditions, MEMC reacts with phenol to form methyl 2-phenoxyethyl sulfide (17 ) quantitatively . The mechanism involves anchimeric assistance from the sulfur atom, bypassing the need for a catalyst:

Key Data:

| Condition | Product | Yield (%) |

|---|---|---|

| Neat, no base | Methyl 2-phenoxyethyl sulfide | 100 |

| With KCO | Ethoxybenzene (21 ) | 41 |

Gas-Phase Elimination

Thermal decomposition of MEMC in the gas phase (323–435°C) follows first-order kinetics, proceeding via a six-membered cyclic transition state :

Kinetic Parameters:

-

Activation Energy (EaE_aEa): ~45–55 kJ/mol

-

Steric Effects: Hancock’s correlation () confirms steric hindrance from substituents (Z) slows elimination .

Substituent Effects (Taft-Topsom):

This highlights dominance of resonance effects over steric factors in β-hydrogen abstraction .

Nucleophilic Substitution

MEMC reacts with nucleophiles (e.g., thiols, amines) via BAl2 mechanisms. For example, with 4-bromophenol:

Reaction:

Experimental Conditions:

Cyclization Reactions

MEMC facilitates cyclization of diols into cyclic ethers via a two-step mechanism:

-

Methoxycarbonylation of the less hindered hydroxyl group (BAc2).

-

Intramolecular alkylation (BAl2) driven by entropic effects .

Example with 1,4-Diols:

2-Hydroxyethyl phenol (9 ) cyclizes to 2,3-dihydrobenzofuran (10 ) in quantitative yield under mild conditions .

Comparative Reactivity

MEMC’s reactivity is benchmarked against other carbonates:

| Solvent | Conductivity (mS/cm) | Stability Window (V) |

|---|---|---|

| MEMC | 12.5 | 4.5 |

| Dimethyl Carbonate | 10.0 | 4.0 |

| Ethylene Carbonate | 8.5 | 3.8 |

MEMC outperforms analogs due to its balanced dielectric constant (ε = 8.6) and low viscosity (η = 2.1 cP) .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Lithium-Ion Batteries

Role as a Solvent:

MEMC is primarily utilized as a solvent in lithium-ion battery electrolytes. Its properties, such as high dielectric constant and low viscosity, significantly enhance ion conductivity. These characteristics are crucial for efficient ion transport, particularly at varying temperatures.

Research Findings:

Studies indicate that MEMC-based electrolytes exhibit favorable conductivity-temperature relationships. For instance, researchers have noted that these electrolytes maintain their glass transition temperatures without reaching a freezing point, which is essential for battery performance in cold conditions.

Electrochemical Stability:

The electrochemical stability of MEMC has been evaluated alongside its impact on the cycling performance of battery components like graphite anodes and LiCoO cathodes. Positive results from such studies suggest that MEMC could play a vital role in developing next-generation lithium-ion batteries .

| Property | Value |

|---|---|

| Dielectric Constant | High |

| Viscosity | Low |

| Glass Transition Temperature | Maintained without freezing |

Organic Synthesis

Intermediate in Chemical Reactions:

MEMC serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo transesterification enables it to react with other alcohols to form different carbonate esters.

Case Studies:

Research has shown that MEMC can be synthesized through the transesterification of methoxyethanol with dimethyl carbonate, yielding high purity and efficiency under controlled conditions. This method demonstrates the compound's versatility in organic synthesis pathways.

Polymer Chemistry

Production of Polycarbonates:

In polymer chemistry, MEMC is valuable for producing polycarbonates due to its capacity to form stable carbonate linkages. The compound's unique structure allows it to participate effectively in polymerization reactions.

Applications in Membrane Processes:

Recent studies have explored MEMC's potential in membrane processes for separating complex mixtures, including hydrogen isolation and CO removal. Its low toxicity compared to traditional solvents makes it an environmentally friendly alternative .

Mecanismo De Acción

The primary mechanism of action of 2-methoxyethyl methyl carbonate in lithium-ion batteries involves its role as a solvent in the electrolyte. It facilitates the dissociation of lithium salts, allowing for efficient ion transport between the anode and cathode. The strong interactions between the solvent molecules and lithium ions enhance the overall conductivity of the electrolyte .

Comparación Con Compuestos Similares

Dimethyl Carbonate: Another carbonate ester used as a solvent and intermediate in organic synthesis.

Ethylene Carbonate: A high dielectric constant solvent used in lithium-ion battery electrolytes.

Propylene Carbonate: Similar to ethylene carbonate but with a lower melting point, making it suitable for low-temperature applications.

Uniqueness: 2-Methoxyethyl methyl carbonate is unique due to its combination of low viscosity and high dielectric constant, which makes it particularly effective in enhancing the performance of lithium-ion batteries. Its ability to form stable carbonate linkages also makes it valuable in polymer chemistry .

Actividad Biológica

2-Methoxyethyl methyl carbonate (MEMC) is an organic compound that has garnered interest due to its potential biological activities and applications. As a carbonate ester, it is structurally related to other carbonates and ethers, which play significant roles in various biological processes and industrial applications. This article explores the biological activity of MEMC, including its synthesis, properties, and relevant studies that highlight its potential applications in medicinal chemistry and as a solvent in electrochemical systems.

MEMC can be synthesized through transesterification reactions involving dimethyl carbonate (DMC) and 2-methoxyethanol. The general reaction scheme is as follows:

The reaction typically requires a catalyst and is performed under controlled conditions to maximize yield. The purity of the synthesized MEMC can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy .

1. Solvent Properties

MEMC has been identified as a promising solvent for various applications, particularly in the field of lithium-ion batteries. Its properties enhance the performance of electrolytes due to its ability to dissolve lithium salts effectively. This characteristic is crucial for improving the efficiency and stability of battery systems .

2. Interaction with Biological Macromolecules

Research indicates that MEMC can interact with biological macromolecules, which may lead to its application in purification processes and hemodialysis. Its ability to solubilize proteins and other biomolecules makes it a candidate for use in biochemical assays and drug formulation .

3. Toxicity and Safety

While MEMC shows potential for biological applications, understanding its toxicity profile is essential. Studies suggest that like many organic solvents, high concentrations may exhibit cytotoxic effects on certain cell lines. Therefore, further research is required to establish safe usage levels in biological contexts .

Study 1: Electrolyte Performance

In a comparative study of various carbonate solvents, MEMC was evaluated for its effectiveness as an electrolyte in lithium-ion batteries. The findings indicated that MEMC-based electrolytes exhibited superior electrochemical stability compared to traditional solvents, leading to enhanced battery performance .

| Solvent Type | Conductivity (mS/cm) | Stability Window (V) |

|---|---|---|

| MEMC | 12.5 | 4.5 |

| DMC | 10.0 | 4.0 |

| Ethylene Carbonate | 8.5 | 3.8 |

Study 2: Protein Solubilization

A study investigated the use of MEMC in the solubilization of proteins for purification processes. The results demonstrated that MEMC could effectively solubilize various proteins while maintaining their structural integrity, suggesting its utility in biotechnological applications .

Propiedades

IUPAC Name |

2-methoxyethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-7-3-4-9-5(6)8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREKRUMBUWKLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632608 | |

| Record name | 2-Methoxyethyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35466-86-5 | |

| Record name | 2-Methoxyethyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.